N-Methyl-D3-caprolactam

説明

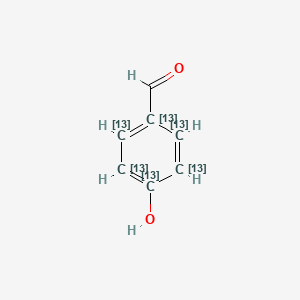

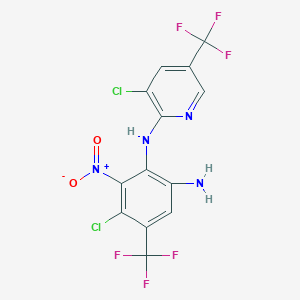

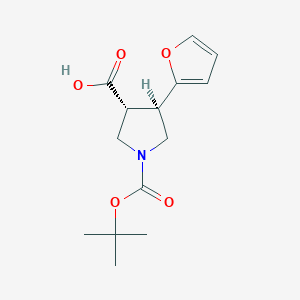

N-Methyl-D3-caprolactam, also known as N-Methyl-ε-caprolactam, is a chemical compound that has been studied extensively for its scientific research applications. This compound is a derivative of caprolactam, which is commonly used in the production of nylon. This compound is a stable isotopically labeled compound that is often used as a tracer in metabolic studies.

科学的研究の応用

Techno-economic Analysis in Polymer Production

N-Methyl-D3-caprolactam plays a crucial role in the development of advanced materials, including elastomeric biodegradable polymers with enhanced properties. A study focused on the techno-economic analysis of producing methyl-ε-caprolactone, a derivative of caprolactam, from biorenewable sources. This research highlights the potential for creating sustainable polymers from lignin-derived cresols through a process involving cresol hydrogenation and Baeyer–Villiger oxidation (Lundberg et al., 2018).

Bioremediation and Environmental Applications

Epsilon-Caprolactam, closely related to this compound, has been the subject of environmental studies, particularly in bioremediation. A specific strain of Brevibacterium epidermidis (BS3) was found to degrade caprolactam and nylon oligomers, offering a method for cleaning up industrial waste from caprolactam and nylon-6 production. This discovery points to potential applications in the biological treatment of industrial pollutants (Esikova et al., 2023).

Antibacterial and Antifungal Screening

Research on natural products from Australian fungi, including caprolactam derivatives, revealed their antibacterial and antifungal activities. This screening process identified compounds with potential applications in medical and pharmaceutical fields, indicating the broad utility of caprolactam and its derivatives in developing new treatments (Beattie et al., 2016).

Advanced Materials for Lithium-Ion Batteries

Studies on N-substituted caprolactam derivatives have demonstrated their effectiveness as solid electrolyte interphase (SEI)-forming additives in lithium-ion batteries. These additives, by enhancing the cycle performance of batteries, highlight the potential of this compound derivatives in improving energy storage technologies (Yoon et al., 2013).

作用機序

Target of Action

N-Methyl-D3-Caprolactam is primarily used as an organic synthesis intermediate and solvent . It is also used as a dipolar aprotic solvent for iron-catalyzed cross-coupling reactions . The primary targets of this compound are the reactants in these chemical reactions.

Mode of Action

This compound interacts with its targets by facilitating chemical reactions. As a solvent, it provides a medium for the reactants to interact, thereby promoting the reaction . In iron-catalyzed cross-coupling reactions, it acts as a co-solvent .

Biochemical Pathways

It is known to be involved in the synthesis of nylon 6 . It’s also used in iron-catalyzed cross-coupling reactions .

Pharmacokinetics

As a solvent, it is likely to have high bioavailability due to its miscibility with water .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. In the context of organic synthesis, it facilitates the formation of desired products . In iron-catalyzed cross-coupling reactions, it helps achieve high yields .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Furthermore, in the context of iron-catalyzed cross-coupling reactions, the reaction conditions can significantly impact the outcome .

特性

IUPAC Name |

1-(trideuteriomethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXPDGCFMMFNRW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273230 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203645-60-7 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203645-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)

![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)

![Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6595178.png)